molecular formula C11H22ClN3O B1456325 (4-Methyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride CAS No. 1217120-39-2

(4-Methyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride

Cat. No.: B1456325
CAS No.: 1217120-39-2
M. Wt: 247.76 g/mol
InChI Key: CKZYKKBXOVPPDU-UHFFFAOYSA-N
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Description

(4-Methyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride is a heterocyclic compound featuring a methanone core bridging a 4-methylpiperazinyl group (a six-membered ring with two nitrogen atoms and a methyl substituent) and a 3-piperidinyl group (a six-membered saturated ring with one nitrogen atom). The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and research applications.

This compound’s structural motifs—piperazine and piperidine—are common in bioactive molecules, particularly those targeting central nervous system (CNS) receptors, such as serotonin (5-HT) or cannabinoid receptors . For example, its piperazine moiety is shared with tracers like [11C]P943, used in positron emission tomography (PET) imaging of 5-HT1B receptors .

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-piperidin-3-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O.ClH/c1-13-5-7-14(8-6-13)11(15)10-3-2-4-12-9-10;/h10,12H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZYKKBXOVPPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-07-6
Record name Methanone, (4-methyl-1-piperazinyl)-3-piperidinyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690632-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Method 1: Reductive Amination Followed by Acidification (Chinese Patent CN115124457B)

This method synthesizes 1-methyl-4-(4-piperidinyl) piperazine hydrochloride, a closely related compound, by the following steps:

Step Description Conditions Outcome
S1 Mixing N-methylpiperazine and N-Boc-piperidin-4-one with solvent and alkali Room temperature, stirring Formation of imine intermediate
S2 Addition of reducing agent (sodium dithionite) in batches, heating at 40°C 4 hours reaction, filtration to remove insolubles Reduction of imine to amine intermediate
S3 Evaporation of solvents, extraction with water and organic solvent, concentration Room temperature Isolation of intermediate compound
S4 Dissolving intermediate in methanol, dropwise addition of saturated HCl in methanol Room temperature, 2 hours stirring Precipitation and isolation of hydrochloride salt

Key Features:

  • The use of N-Boc protection on piperidin-4-one facilitates selective reaction.
  • Sodium dithionite is employed as a mild reducing agent.
  • Final acidification with HCl in methanol yields the hydrochloride salt as a white solid.
  • The method emphasizes low energy consumption and cost-effectiveness.

Yield and Purity:

  • Yields reported are approximately 85-95% for the hydrochloride salt.
  • The product is isolated by filtration and dried at 50°C.

Method 2: Carbamoylation Using Carbonic Acid Derivatives (Australian Patent AU2009329295B2)

This method involves carbamoylation of a piperazine-piperidine amine intermediate using carbonic acid derivatives, followed by salt formation:

Step Description Conditions Outcome
1 Dissolving trans-4-{2-[4-(2,3-dichlorophenyl)-piperazine-1-yl]-ethyl}-cyclohexylamine in inert solvent with base (triethylamine) 20-25°C, stirring Formation of reactive amine suspension
2 Addition of bis(trichloromethyl)carbonate or similar carbonic acid derivative at low temperature (-5 to -10°C) 1 hour reaction Formation of carbamoyl intermediate
3 Reaction with dimethylamine or ammonia in isopropyl alcohol at 0 to -10°C 30 minutes stirring Formation of carbamoyl-linked product
4 Acidification with concentrated HCl to pH 2-4 Room temperature Precipitation of hydrochloride salt
5 Concentration and stirring to isolate product by filtration 20-25°C High purity hydrochloride salt obtained

Key Features:

  • Low temperature control critical for reaction selectivity.
  • Use of triethylamine as base to neutralize HCl formed.
  • High yields reported (around 90-96%).
  • Product melting points range from 208°C to 224°C depending on exact substituents.

Comparative Data Table of Preparation Methods

Parameter Method 1 (Reductive Amination) Method 2 (Carbamoylation)
Starting materials N-methylpiperazine, N-Boc-piperidin-4-one Piperazine-piperidine amine, carbonic acid derivatives
Key reagents Sodium dithionite, HCl in methanol Bis(trichloromethyl)carbonate, dimethylamine, triethylamine, HCl
Reaction temperature 20-40°C -10 to 25°C
Reaction time 4 hours + 2 hours acidification 1 hour + 30 minutes + 1 hour stirring
Yield 85-95% 90-96%
Product form Hydrochloride salt, white solid Hydrochloride salt, high purity solid
Isolation Filtration and drying Filtration after acidification and concentration
Advantages Simple, low energy, cost-effective High yield, high purity, well-controlled reaction

Research Findings and Notes

  • The reductive amination route (Method 1) is advantageous for scale-up due to mild conditions and fewer hazardous reagents.
  • Carbamoylation (Method 2) provides versatility in modifying the amine substituents, allowing for structural analog synthesis.
  • Both methods require careful pH and temperature control to optimize yield and purity.
  • The hydrochloride salt form improves compound stability and facilitates isolation.
  • Literature indicates that the purity and melting point data are consistent with the expected molecular structure, confirming successful synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of amines .

Scientific Research Applications

(4-Methyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects

  • 4-Methylpiperazinyl vs. Piperidino: The methyl group on the piperazine ring in the target compound increases steric hindrance and basicity compared to the unsubstituted piperidino group in Piperidino(3-piperidinyl)methanone hydrochloride. This could enhance interactions with receptors requiring hydrophobic pockets (e.g., 5-HT1B) .
  • Aromatic vs. These modifications influence solubility and target affinity .

Pharmacological Activity

  • Synthetic Cannabinoids: Mepirapim’s indole and pentyl chain confer affinity for cannabinoid receptors, a feature absent in the target compound but highlighting the impact of bulky substituents .
  • Anti-inflammatory Applications: CCR3 antagonist analogs (e.g., T10156 in ) demonstrate how piperidine-urea derivatives can be tailored for immunomodulation .

Physicochemical Properties

  • Solubility: Hydrochloride salts generally improve aqueous solubility. For example, 1-Piperazinyl(4-pyridinyl)methanone hydrochloride is stable under recommended storage conditions .
  • Stability: Compounds like Piperidino(3-piperidinyl)methanone hydrochloride show stability at -20°C for ≥5 years, whereas halogenated analogs may decompose under harsh conditions .

Biological Activity

(4-Methyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms, efficacy, and potential in drug development.

Chemical Structure and Properties

The compound is characterized by the presence of two piperidine rings and a piperazine moiety, which contribute to its pharmacological properties. The structural formula can be represented as follows:

C11H16ClN3O\text{C}_{11}\text{H}_{16}\text{ClN}_3\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The mechanism involves:

  • Receptor Binding : The compound shows affinity for several neurotransmitter receptors, which may influence neurotransmission and related physiological processes.
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) varying based on the specific strain tested.

Pathogen TypeMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

  • Cell Line : HeLa (cervical cancer)
  • IC50 : 10 µM

Further research is required to elucidate the precise mechanisms by which it induces apoptosis in cancer cells.

Study on Drug Resistance Reversal

A notable case study explored the ability of this compound to reverse multidrug resistance (MDR) in cancer cells. The study found that when combined with conventional chemotherapeutics, the compound enhanced the sensitivity of resistant cell lines to treatment, suggesting a potential role in overcoming drug resistance.

High-Throughput Screening for Tuberculosis Treatment

In another investigation focused on tuberculosis, this compound was part of a high-throughput screening that identified it as a promising candidate with activity against Mycobacterium tuberculosis. The study reported an MIC of 6.9 µM, indicating its potential as a lead compound for further development against tuberculosis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been critical in understanding how modifications to the piperazine and piperidine rings affect biological activity. Variations in substituents have led to insights regarding potency and selectivity for specific biological targets. For example:

  • Substituent Variations : Adding different alkyl groups to the piperazine ring significantly altered the MIC values, suggesting that specific structural features are essential for optimal activity.

Q & A

What are the established synthetic routes for (4-Methyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride?

Level: Basic
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-piperidinylmethanone precursors with 4-methylpiperazine derivatives under reflux in aprotic solvents (e.g., dichloromethane or acetonitrile). Catalysts like triethylamine or DIPEA are used to neutralize HCl byproducts . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) is recommended. Characterization by 1^1H NMR (e.g., δ 2.3–3.1 ppm for piperazine and piperidine protons in DMSO-d6d_6) and mass spectrometry ensures structural fidelity .

How can researchers optimize reaction yields under varying catalytic conditions?

Level: Advanced
Methodological Answer:
Yield optimization requires systematic variation of catalysts, solvents, and temperatures. For example:

  • Catalysts: Testing alternatives like DMAP or Pd-based catalysts for coupling efficiency .
  • Solvents: Polar aprotic solvents (e.g., DMF) may enhance solubility but risk side reactions; kinetic studies under inert atmospheres are advised.
  • Temperature: Microwave-assisted synthesis at 80–100°C can reduce reaction time from hours to minutes while maintaining >80% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Methyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride
Reactant of Route 2
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(4-Methyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride

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